XLogP3-AA Lipophilicity: 4-(3,4-Dimethoxyphenyl) vs. Unsubstituted Picolinic Acid and 4-Position Isomers
The computed XLogP3-AA value for 4-(3,4-dimethoxyphenyl)picolinic acid is 2.3, representing a substantial increase in lipophilicity compared to the parent unsubstituted picolinic acid (XLogP3 = 0.8) [1]. This ~1.5 log unit difference corresponds to an approximately 32-fold increase in the octanol-water partition coefficient, which is relevant for passive membrane permeability. Compared with its 3-phenyl positional analog (3-phenylpicolinic acid, XLogP3 = 2.3), the logP is identical, but the 4-substitution pattern places the lipophilic aryl group in conjugation with the pyridine nitrogen, potentially altering the ionization state of the carboxylic acid and the compound's pH-dependent distribution [2]. The 6-(3,4-dimethoxyphenyl) analog shares the same calculated XLogP3 of 2.3, but places the aryl group ortho to the carboxylic acid, which can sterically hinder coordination to metal ions and affect the planarity of the bidentate chelate .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | Picolinic acid (parent): XLogP3 = 0.8; 3-Phenylpicolinic acid: XLogP3 = 2.3; 6-(3,4-Dimethoxyphenyl)picolinic acid: XLogP3 = 2.3 (computed equivalent) |
| Quantified Difference | ΔXLogP3 ≈ 1.5 vs. picolinic acid (~32-fold higher P); equivalent logP vs. other aryl-substituted analogs but with distinct spatial orientation |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
The 1.5-log increase in lipophilicity compared to unsubstituted picolinic acid predicts enhanced passive membrane permeability, which is a critical differentiator for cell-based assays where intracellular target engagement is required, while the 4-position regiochemistry preserves an unencumbered N,O-chelation site.
- [1] PubChem. (2024). 4-(3,4-Dimethoxyphenyl)picolinic acid: Computed XLogP3-AA = 2.3 (CID 53223762). Picolinic acid: XLogP3 = 0.8 (CID 1018). National Library of Medicine. View Source
- [2] PubChem. (2024). 3-Phenylpicolinic acid: XLogP3 = 2.3 (CID 91547615). National Library of Medicine. View Source
